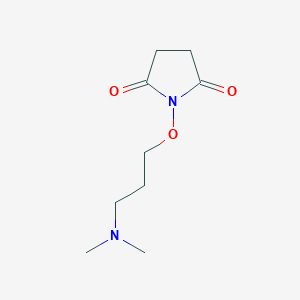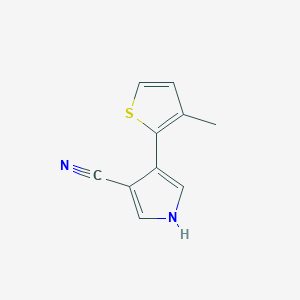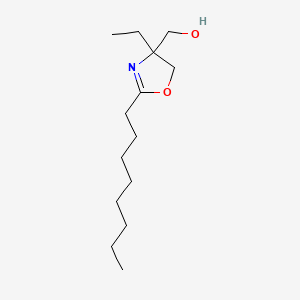
4-Ethyl-2-octyl-2-oxazoline-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl group at the 4-position, an octyl group at the 2-position, and a methanol group attached to the oxazole ring.
Vorbereitungsmethoden
The synthesis of (4-ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and carboxylic acids, under acidic or basic conditions.
Introduction of Substituents: The ethyl and octyl groups can be introduced through alkylation reactions using suitable alkyl halides.
Attachment of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group is added to the oxazole ring.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
(4-Ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and octyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(4-Ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol can be compared with other oxazole derivatives, such as:
(4-Methyl-2-octyl-5H-1,3-oxazol-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethyl-2-hexyl-5H-1,3-oxazol-4-yl)methanol: Similar structure but with a hexyl group instead of an octyl group.
The uniqueness of (4-ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol lies in its specific combination of substituents, which can influence its chemical properties and biological activity.
Eigenschaften
CAS-Nummer |
24448-06-4 |
|---|---|
Molekularformel |
C14H27NO2 |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
(4-ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C14H27NO2/c1-3-5-6-7-8-9-10-13-15-14(4-2,11-16)12-17-13/h16H,3-12H2,1-2H3 |
InChI-Schlüssel |
HYKRXSPZUWSKGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=NC(CO1)(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid](/img/structure/B12876003.png)
![4-Hydroxy-2-nitrobenzo[d]oxazole](/img/structure/B12876004.png)
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)
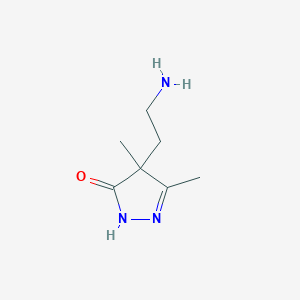
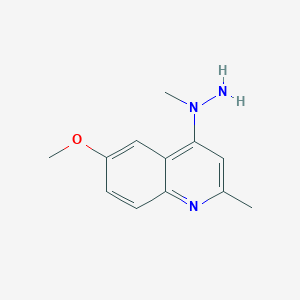


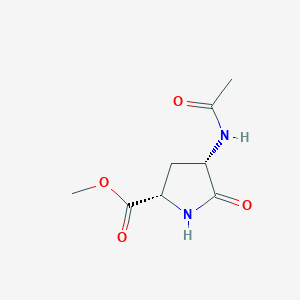

![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)
![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
